2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The specific compound you mentioned seems to be a derivative of oxazole, with additional pyrazole and amine groups. These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of oxazoles often involves the reaction of an α-amino acid with an arylacetylene in the presence of copper nitrate and iodine . This reaction involves several steps, including the generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Molecular Structure Analysis
The molecular structure of oxazoles consists of a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The specific compound you mentioned would have additional groups attached to this ring, including a pyrazole group (a five-membered ring with two nitrogen atoms) and an amine group (a nitrogen atom with a lone pair of electrons).Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including direct arylation and alkenylation . The specific reactions that “2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid” would undergo would depend on the specific conditions and reagents used.Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, the compound “2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
The future directions for research on oxazole derivatives and similar compounds often involve the development of new synthetic methods and the exploration of their biological activities . This could include the synthesis of new derivatives, the investigation of their mechanisms of action, and the evaluation of their potential as therapeutic agents.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid involves the reaction of 2-amino-3-hydroxypyrazole with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then reacted with ethyl chloroformate to form the ethyl carbamate derivative. Finally, the ethyl carbamate is cyclized with hydroxylamine-O-sulfonic acid to yield the desired product.", "Starting Materials": [ "2-amino-3-hydroxypyrazole", "trifluoroacetic anhydride", "ethyl chloroformate", "hydroxylamine-O-sulfonic acid" ], "Reaction": [ "Step 1: 2-amino-3-hydroxypyrazole is reacted with trifluoroacetic anhydride in the presence of a base such as triethylamine to form the corresponding trifluoroacetamide.", "Step 2: The trifluoroacetamide intermediate is then reacted with ethyl chloroformate in the presence of a base such as pyridine to form the ethyl carbamate derivative.", "Step 3: The ethyl carbamate is cyclized with hydroxylamine-O-sulfonic acid in the presence of a base such as sodium acetate to yield the desired product, 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid." ] } | |
CAS-Nummer |
2680539-62-0 |
Molekularformel |
C7H8F3N3O3 |
Molekulargewicht |
239.15 g/mol |
IUPAC-Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7N3O.C2HF3O2/c6-4-3-5-8(7-4)1-2-9-5;3-2(4,5)1(6)7/h3H,1-2H2,(H2,6,7);(H,6,7) |
InChI-Schlüssel |
GKKTTWAQPPYZAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC(=NN21)N.C(=O)(C(F)(F)F)O |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.